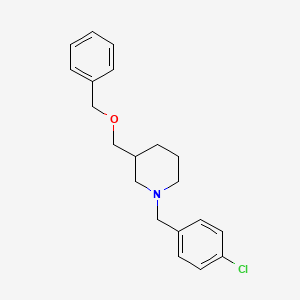
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine" is a piperidine derivative, which is a class of organic compounds containing a saturated six-membered ring with one nitrogen atom. Piperidine derivatives are known for their diverse range of biological activities and are often explored for their potential as pharmaceutical agents. The specific structure and substituents on the piperidine ring can significantly influence the compound's chemical properties and biological activity.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the formation of the piperidine ring followed by functionalization at various positions on the ring. For example, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, other piperidine derivatives are synthesized through various reactions, including Michael addition, condensation, and substitution reactions, as seen in the preparation of compounds with different substituents and functional groups .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These studies reveal the conformation of the piperidine ring, the orientation of substituents, and the overall geometry of the molecule. For instance, the crystal structure of certain piperidine derivatives shows that the piperidine ring adopts a chair conformation with substituents in equatorial or axial positions, influencing the molecule's stability and reactivity .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions based on their functional groups. These reactions include nucleophilic substitutions, where the piperidine nitrogen can act as a nucleophile, and electrophilic additions, where the double bonds in the piperidine ring or its substituents can react with electrophiles. The reactivity of these compounds can be further analyzed using local reactivity descriptors, which help identify chemically reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect the compound's polarity, hydrogen bonding capability, and overall molecular interactions. These properties are crucial for the compound's biological activity and pharmacokinetic profile. For example, the introduction of sulfonyl groups can enhance the antimicrobial activity of certain piperidine derivatives . Additionally, the crystal packing and intermolecular interactions in the solid state can be studied using Hirshfeld surface analysis to understand the compound's behavior in the crystalline form .
Relevant Case Studies
Several piperidine derivatives have been evaluated for their biological activities, including antimicrobial, anti-acetylcholinesterase, and anti-inflammatory effects. For instance, some derivatives have shown potent antimicrobial activities against bacterial and fungal pathogens of tomato plants . Another study found that certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit significant anti-acetylcholinesterase activity, which could be beneficial in treating conditions like dementia . These case studies highlight the potential of piperidine derivatives in drug development and the importance of understanding their chemical and physical properties.
Applications De Recherche Scientifique
Stereochemistry and Catalysis
Research on compounds structurally related to "3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine" focuses on understanding the stereochemistry of ionic reactions and their catalytic applications. For instance, piperidine-catalyzed additions demonstrate the influence of solvent and reaction conditions on product configurations, highlighting the importance of stereochemistry in chemical synthesis and potential catalytic processes (Omar & Basyouni, 1974).
Pharmacological Studies
Compounds like paroxetine hydrochloride, which share a similar phenylpiperidine structure, are extensively studied for their selective serotonin reuptake inhibitor properties. These studies cover physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects, providing a basis for developing treatments for various psychiatric disorders (Germann et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structures of related compounds, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, utilize computational and experimental methods to determine conformations and vibrational spectra. This research aids in the understanding of molecular interactions and stability, relevant for material science and drug design (Taşal et al., 2009).
Synthesis and Reactivity
The synthesis and reactivity of piperidine derivatives, including their roles in catalytic reactions and as intermediates in the production of pharmaceuticals, are key areas of research. These studies provide insight into novel synthetic routes and the reactivity of piperidine-based compounds, important for developing new synthetic methodologies and drug discovery (Kilic et al., 2008).
Antimicrobial and Antiproliferative Activities
Research on benzhydryl-sulfonyl piperidine derivatives shows significant antimicrobial activities against pathogens affecting crops, offering potential agricultural applications. Additionally, analogs of curcumin, such as 3,5-bis(benzylidene)-4-piperidones, demonstrate anti-proliferative properties against cancer cells, indicating their potential in cancer therapy (Vinaya et al., 2009; Lagisetty et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(phenylmethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-20-10-8-17(9-11-20)13-22-12-4-7-19(14-22)16-23-15-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXOIKXBNSVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

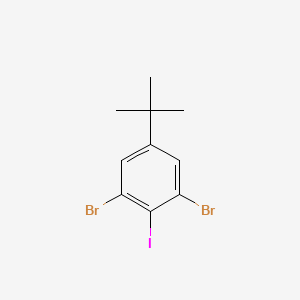
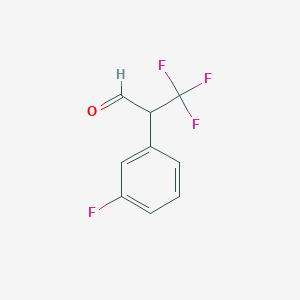
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)
![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2516672.png)
![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516677.png)
![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)
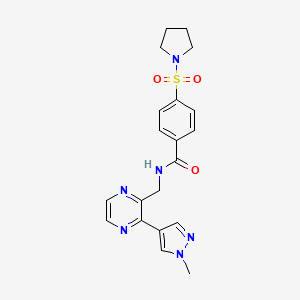
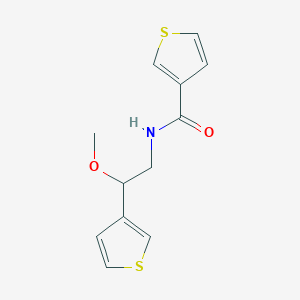
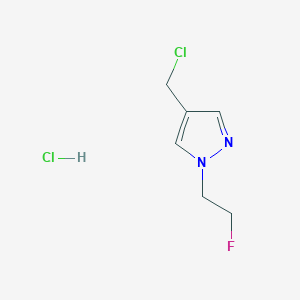
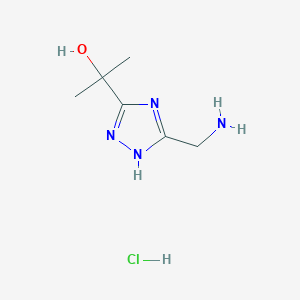
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)